molecular formula C9H7ClN2O2 B13679036 Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13679036
M. Wt: 210.62 g/mol
InChI Key: SHLVSJZDHQTDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted with a chlorine atom at position 7 and a methyl ester group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, such as GSK-3β inhibitors . Its synthesis typically involves halogenation and Suzuki-Miyaura cross-coupling reactions, as evidenced by derivatives synthesized from brominated precursors like 6-bromoimidazo[1,5-a]pyridine-3-carboxylate . The compound’s ester functionality allows for further derivatization, making it a versatile intermediate in drug discovery.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-5-7-4-6(10)2-3-12(7)8/h2-5H,1H3

InChI Key

SHLVSJZDHQTDIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate typically follows a multi-step organic reaction pathway, starting from readily available 2-aminopyridine derivatives. The key steps involve:

  • Formation of an intermediate via reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), producing a formamidine intermediate.
  • Subsequent cyclization with an active electrophile such as methyl bromoacetate to form the imidazo[1,2-a]pyridine ring with the methyl ester substituent at the 3-position.
  • Introduction of the chlorine substituent at the 7-position either by using appropriately substituted starting materials or by selective halogenation during or after ring formation.

This approach allows for efficient construction of the fused heterocyclic system with the desired functional groups.

Two-Step One-Pot Synthesis Protocol

A convenient and practical two-step one-pot method has been reported for synthesizing 3-substituted imidazo[1,2-a]pyridines, including methyl esters, which can be adapted for methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate:

  • Step 1: Formation of Intermediate
    • React 2-aminopyridine or its 7-chloro derivative with DMF-DMA in N,N-dimethylformamide (DMF) at 65 °C to form the corresponding (E)-N,N-dimethyl-N'-(pyridin-2-yl)formamidine intermediate.
  • Step 2: Cyclization
    • Add methyl bromoacetate as the electrophile along with a suitable base (e.g., sodium bicarbonate or triethylamine) and heat the reaction mixture at elevated temperature (around 85 °C) to induce cyclization and formation of the imidazo[1,2-a]pyridine ring system bearing the methyl carboxylate group.

The reaction proceeds smoothly under these conditions, yielding the target compound in moderate to high yields. Optimization of solvent, base, and temperature parameters is critical for maximizing yield and purity.

Reaction Conditions Optimization

Experimental optimization studies have shown the following key factors influence the reaction outcome:

Parameter Optimal Condition Notes
Solvent N,N-Dimethylformamide (DMF) Good solubility and reaction medium
Temperature (Step 1) 65 °C Facilitates intermediate formation
Temperature (Step 2) 85 °C Promotes cyclization
Base Sodium bicarbonate or triethylamine Neutral to weakly basic conditions
Electrophile Methyl bromoacetate Provides methyl ester functionality
Reaction Time Several hours (typically 4-6 hours) Ensures complete conversion

This table summarizes typical conditions used in literature protocols for related imidazo[1,2-a]pyridine derivatives and can be adapted for the methyl 7-chloro derivative.

Detailed Synthetic Route Example

Starting Materials

  • 7-Chloro-2-aminopyridine (commercially available or synthesized)
  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
  • Methyl bromoacetate
  • Sodium bicarbonate or triethylamine (base)
  • N,N-Dimethylformamide (DMF) as solvent

Procedure Outline

  • Dissolve 7-chloro-2-aminopyridine in DMF.
  • Add DMF-DMA and heat at 65 °C for 1-2 hours to form the formamidine intermediate.
  • Cool the reaction mixture slightly, then add methyl bromoacetate and sodium bicarbonate.
  • Heat the mixture at 85 °C for 3-4 hours to promote cyclization.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, cool the reaction, quench if necessary, and purify the product by silica gel column chromatography.

Purification and Characterization

  • Purification is typically achieved by silica gel chromatography using appropriate eluents such as ethyl acetate/hexane mixtures.
  • Characterization involves NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Purpose Outcome
Intermediate formation 7-Chloro-2-aminopyridine + DMF-DMA, DMF, 65 °C, 1-2 h Form formamidine intermediate High yield, near quantitative
Cyclization Add methyl bromoacetate + NaHCO3, 85 °C, 3-4 h Cyclize to imidazo[1,2-a]pyridine ring Moderate to high yield
Purification Silica gel chromatography Isolate pure compound Pure methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Property Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Melting Point Not reported 206 °C
IR (C=O stretch) ~1666–1700 cm⁻¹ (estimated) 1666 cm⁻¹
1H-NMR (ester group) δ ~3.8–4.3 (OCH3) δ 1.23 (OCH2CH3), 4.14 (OCH2CH3)
Molecular Weight ~224.6 g/mol 452.5 g/mol

The chlorine atom in this compound contributes to distinct NMR shifts (e.g., deshielding effects on adjacent protons) compared to ethyl ester analogs. Its lower molecular weight and simpler structure may enhance solubility relative to bulkier triazolopyrimidine derivatives .

Reactivity and Functionalization

  • Arylation Reactions : Unlike pyrazolo[1,5-a]pyridines, which undergo arylation at ortho-positions, imidazo[1,5-a]pyridines with electron-withdrawing groups (e.g., Cl) may favor meta- or para-arylation due to electronic effects .
  • Ring-Opening Behavior : Chloro-substituted imidazopyridines are less prone to in situ ring-opening under Lewis acid conditions compared to bromo analogs, as seen in pyrazolo[1,5-a]pyridine systems .

Stability and Metabolic Considerations

The methyl ester group may confer higher hydrolytic stability compared to ethyl esters, as seen in the stability of similar triazolopyrimidines . Chlorine’s electronegativity could also reduce oxidative metabolism, extending half-life in vivo.

Biological Activity

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its imidazo[1,5-a]pyridine core, which is known for various biological activities. The presence of the chloro group at the 7-position and a carboxylate moiety enhances its pharmacological properties.

1. Antimicrobial Activity

Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit significant antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For example, studies have shown that analogues with similar structures have Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 5.0 μM against Mtb H37Rv strains .

2. Cytotoxicity Studies

Cytotoxicity assessments reveal that many derivatives of imidazo[1,5-a]pyridine, including methyl 7-chloro derivatives, demonstrate low toxicity profiles in various human cell lines. For instance, certain compounds exhibited IC50 values greater than 128 μM against VERO cells, indicating a non-cytotoxic nature .

3. Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the imidazo[1,5-a]pyridine scaffold can significantly influence biological activity. For instance, carboxylate derivatives have shown enhanced potency compared to other functional groups .

Study 1: Anti-Tubercular Activity

In a high-throughput screening (HTS) study conducted by Abrahams et al., several imidazo[1,2-a]pyridine derivatives were identified as potent inhibitors of Mtb. Among these, compounds with structural similarities to this compound showed promising results with MIC values as low as 0.004 μM against replicating Mtb .

Study 2: Pharmacokinetics and Safety Profiles

In vivo studies on related compounds indicated favorable pharmacokinetic profiles, including good oral bioavailability and low systemic clearance rates. For instance, one compound demonstrated a half-life of approximately 36 hours with effective bacterial load reduction in TB-infected mouse models .

Data Tables

Compound NameMIC (μM)IC50 (μM)Activity Type
This compound0.004>128Anti-tubercular
Imidazo[1,2-a]pyridine derivative0.03-5.0>10Antimicrobial
Benzyl amide analogue0.003>128Non-cytotoxic

Q & A

Q. What are the standard synthetic routes for Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with halogenated pyridine precursors. For example, a common approach includes:

  • Step 1 : Condensation of 2-amino-4-chloropyridine with chloroacetaldehyde to form the imidazo[1,5-a]pyridine core.
  • Step 2 : Esterification using methyl chloroformate or methanol under acidic conditions to introduce the methyl ester group . Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products. Transition metal catalysts may enhance regioselectivity in halogenation steps .

Q. How is the compound characterized using spectroscopic methods?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the aromatic proton environment and ester carbonyl resonance (~165-170 ppm). Chlorine substituents induce deshielding in adjacent protons .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm1^{-1}) and imidazole C-N (~1600 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C9_9H7_7ClN2_2O2_2, MW 210.62 g/mol) .

Q. What are the solubility properties, and how do they affect experimental design?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. This influences choice of reaction media and biological assay conditions. Pre-formulation studies using co-solvents (e.g., PEG 400) or surfactants may improve bioavailability in pharmacological testing .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Yield optimization strategies include:

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) improve cross-coupling efficiency in halogenation steps .
  • Solvent Effects : Using DMF or THF enhances intermediate stability during cyclization .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during esterification . Parallel reaction arrays (DoE methodology) can systematically identify optimal conditions .

Q. What strategies resolve contradictory biological activity data across studies?

Contradictions often arise from assay variability or impurity profiles. Solutions include:

  • Purity Validation : HPLC-UV/MS (>95% purity) to exclude confounding byproducts .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
  • Target Engagement Studies : Use SPR or CETSA to confirm direct binding to purported targets (e.g., kinases) .

Q. How does the chlorine substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing chlorine at position 7 activates the imidazo[1,5-a]pyridine core for electrophilic substitution. For example:

  • Suzuki Coupling : Chlorine enhances para-directing effects, enabling regioselective arylation at position 2 .
  • Nucleophilic Aromatic Substitution : Reactivity with amines or alkoxides is modulated by chlorine’s meta-directing influence . Computational studies (DFT) can predict substituent effects on frontier molecular orbitals .

Research Gaps and Future Directions

  • Structure-Activity Relationship (SAR) : Systematic modification of the methyl ester and chlorine groups could reveal pharmacophore requirements for kinase inhibition .
  • In Vivo Pharmacokinetics : Limited data exist on oral bioavailability or metabolic stability. Isotope-labeled analogs (e.g., 14^{14}C) would enable ADME studies .
  • Materials Science Applications : Explore its use as a ligand in catalytic systems or as a fluorophore due to conjugated π-systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.